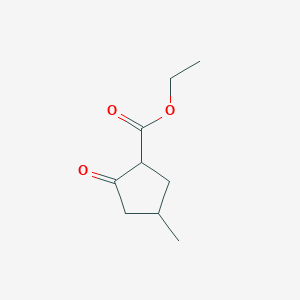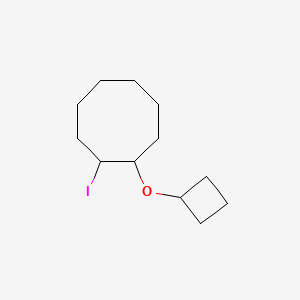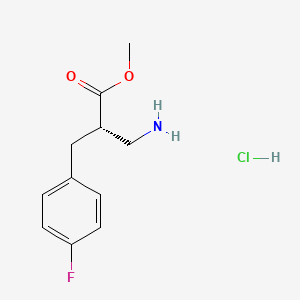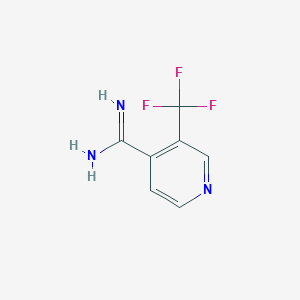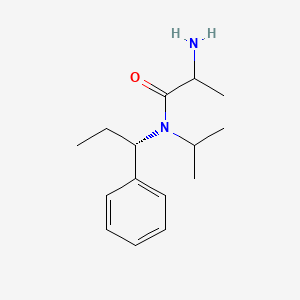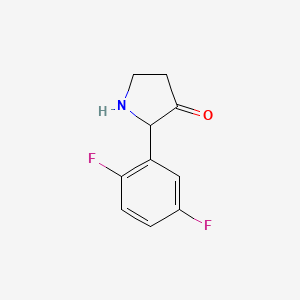
2-(2,5-Difluorophenyl)pyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring substituted with a 2,5-difluorophenyl group
Méthodes De Préparation
The synthesis of 2-(2,5-Difluorophenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2,5-Difluorophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,5-Difluorophenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluorophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(2,5-Difluorophenyl)pyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
2-(2,4-Difluorophenyl)pyrrolidin-3-one: Similar structure but with different fluorine substitution pattern, leading to different chemical and biological properties.
Pyrrolidin-2-one: Lacks the difluorophenyl group, resulting in different reactivity and applications.
3-Iodopyrrole: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H9F2NO/c11-6-1-2-8(12)7(5-6)10-9(14)3-4-13-10/h1-2,5,10,13H,3-4H2 |
Clé InChI |
OTYOKMNFUCDNAF-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C1=O)C2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


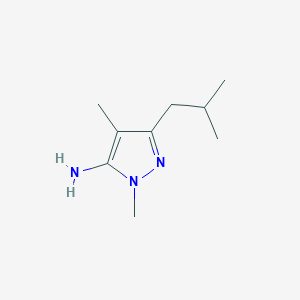
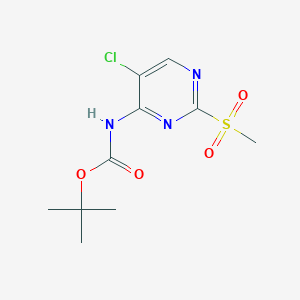
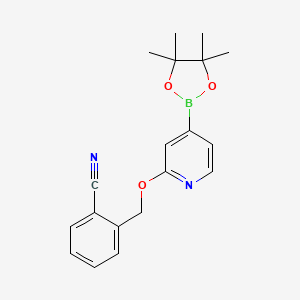

![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
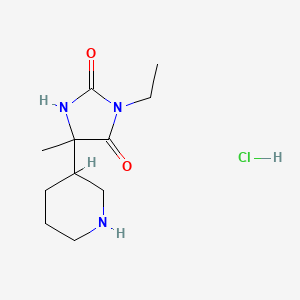
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
